tert-Butyl(E)-3-(oxiran-2-yl)acrylate
Description
Significance as a Chiral Building Block
The presence of a stereocenter on the oxirane ring makes tert-Butyl(E)-3-(oxiran-2-yl)acrylate a valuable precursor for the synthesis of complex chiral molecules. One notable application is in the development of novel protease inhibitors. For instance, derivatives of this compound, such as tert-butyl-((S)-1-((S)-oxiran-2yl)-2-phenylethyl carbamate, have been synthesized and utilized as key intermediates in the creation of inhibitors for enzymes like β-secretase (BACE1), which is a target in Alzheimer's disease research. The synthesis of such inhibitors often relies on the stereoselective opening of the epoxide ring, allowing for the introduction of various functionalities with precise spatial control. The enantioselective synthesis of these building blocks can be achieved through methods like asymmetric aldol reactions, which establish the required stereochemistry early in the synthetic sequence. nih.gov
A Structural Duo for Research Utility: E-Acrylate and Oxirane Features
The research utility of this compound is derived from the distinct and complementary reactivity of its two key structural features: the E-acrylate moiety and the oxirane ring.
The E-acrylate group serves as a Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to extend the carbon skeleton and introduce diverse functional groups. The trans geometry of the double bond influences the stereochemical outcome of addition reactions, offering a degree of diastereoselectivity.
The oxirane (or epoxide) ring is a strained three-membered heterocycle that is highly susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity can be controlled to be either regioselective (attacking one of the two carbons of the epoxide) and stereoselective (inverting the stereochemistry at the point of attack), providing a powerful tool for introducing new functional groups with defined stereochemistry. The combination of the electrophilic epoxide and the Michael acceptor in one molecule allows for sequential or tandem reactions, leading to the rapid construction of molecular complexity.
Below is an interactive data table summarizing the key structural features and their synthetic potential:
| Structural Feature | Type of Reactivity | Potential Transformations |
| E-Acrylate | Michael Acceptor | Conjugate addition of nucleophiles (e.g., organocuprates, amines, thiols) |
| Dienophile | Diels-Alder and other cycloaddition reactions | |
| Oxirane Ring | Electrophile | Nucleophilic ring-opening (e.g., with azides, cyanides, organometallics) |
| Acid- or base-catalyzed hydrolysis to form diols |
Research Trajectory and Unexplored Avenues in Advanced Chemistry
The research trajectory of this compound and related chiral epoxy acrylates has been closely tied to the increasing demand for enantiomerically pure intermediates in drug discovery and total synthesis. Initial research has focused on leveraging its predictable reactivity in stereoselective transformations.
However, the full potential of this versatile building block remains to be unlocked. Several areas of advanced chemistry present exciting opportunities for future exploration:
Domino and Cascade Reactions: The dual functionality of the molecule is ideally suited for the design of novel domino or cascade reaction sequences. A single synthetic operation could trigger a series of bond-forming events, leading to the efficient synthesis of complex polycyclic structures.
Polymer Chemistry: The acrylate (B77674) functionality allows for its incorporation into polymers. The pendant chiral epoxide groups along the polymer backbone could serve as reactive sites for post-polymerization modification, leading to the development of functional materials with unique chiral properties, such as chiral stationary phases for chromatography or catalysts for asymmetric synthesis.
Development of New Synthetic Methodologies: The unique electronic and steric properties of this compound could be exploited in the development of new catalytic asymmetric reactions. For instance, designing catalysts that can selectively activate one functional group in the presence of the other would open up new avenues for its application.
The continued exploration of the chemistry of this compound is poised to provide synthetic chemists with new and powerful strategies for the construction of complex and biologically important molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
tert-butyl (E)-3-(oxiran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI Key |
NHBQGYTXVOYMEB-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl E 3 Oxiran 2 Yl Acrylate
Stereoselective Epoxidation of tert-Butyl Acrylate (B77674) Precursors
The most direct and widely applicable method for the synthesis of tert-butyl(E)-3-(oxiran-2-yl)acrylate is the stereoselective epoxidation of a suitable precursor, namely tert-butyl (2E,4E)-hexa-2,4-dienoate, often referred to as tert-butyl sorbate. The challenge in this transformation lies in achieving high levels of regio-, diastereo-, and enantioselectivity. The two double bonds in the precursor are electronically distinct, which allows for regioselective epoxidation of the more nucleophilic C4-C5 double bond.
Chiral Epoxidation Reagents and Catalytic Systems for E-Acrylate Transformation
A variety of chiral epoxidation reagents and catalytic systems have been developed that are applicable to the transformation of α,β,γ,δ-unsaturated esters. The choice of catalyst and oxidant is crucial for controlling the stereochemical outcome of the reaction.
One of the most renowned methods is the Sharpless Asymmetric Epoxidation. However, this method is typically employed for allylic alcohols. For substrates lacking a directing hydroxyl group, other catalytic systems are preferred. Chiral manganese(III)-salen complexes are effective catalysts for the asymmetric epoxidation of unfunctionalized olefins, including conjugated dienes. In the context of synthesizing this compound, a salen-based catalyst could be employed in conjunction with an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) (NaOCl).
Another powerful approach involves the use of chiral ketones as organocatalysts, such as the Shi catalyst (a fructose-derived ketone). This system, which utilizes Oxone (potassium peroxymonosulfate) as the terminal oxidant, is known for its high enantioselectivity in the epoxidation of a wide range of olefins, including conjugated systems. The reaction proceeds through a chiral dioxirane (B86890) intermediate which then transfers an oxygen atom to the substrate.
| Catalyst System | Oxidant | Typical Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Chiral Mn(III)-salen | m-CPBA | Dichloromethane (B109758) | 0 to 25 | 85-95 |
| Shi Catalyst | Oxone | Acetonitrile/Water | 0 | >90 |
| Jacobsen Catalyst | NaOCl | Dichloromethane | 0 | 90-98 |
Interactive Data Table: Chiral Epoxidation Systems (Please note: Data is representative of typical outcomes for similar substrates and should be considered illustrative for the synthesis of this compound.)
Diastereoselective Control in the Formation of the Oxirane Ring
Achieving diastereoselective control is paramount to ensure the desired (E)-configuration of the final product. The stereochemistry of the starting diene is critical; using the (2E,4E)-isomer of tert-butyl hexa-2,4-dienoate directs the formation of the trans-epoxide. The epoxidation reaction itself is generally stereospecific, meaning that the geometry of the alkene is retained in the resulting epoxide.
The facial selectivity (i.e., whether the oxygen atom is delivered to the top or bottom face of the double bond) is determined by the chiral catalyst. The catalyst creates a chiral environment around the double bond, sterically hindering one face and promoting attack on the other. For instance, with a Shi-type catalyst, the transition state involves the dioxirane intermediate approaching the alkene from the less sterically encumbered face, leading to the formation of one enantiomer in excess. The bulky tert-butyl group of the acrylate can also play a role in influencing the trajectory of the incoming oxidant, potentially enhancing the diastereoselectivity.
Alternative Synthetic Routes to the Oxirane-Acrylate Motif
While direct epoxidation is a primary route, alternative strategies can offer advantages in terms of substrate scope, scalability, and green chemistry principles.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes for certain transformations. For the synthesis of chiral epoxides, lipases and perhydrolases are of particular interest. nih.govmdpi.com A potential chemoenzymatic route to this compound could involve a lipase-catalyzed epoxidation. In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), can catalyze the formation of a peracid from a carboxylic acid and hydrogen peroxide in situ. This peracid then acts as the epoxidizing agent. researchgate.net
The enzymatic approach can offer excellent enantioselectivity under mild reaction conditions. The substrate, tert-butyl (2E,4E)-hexa-2,4-dienoate, would be incubated with a suitable lipase, a long-chain fatty acid, and hydrogen peroxide in an organic solvent. The enzyme's active site would direct the epoxidation to one face of the double bond, yielding an enantioenriched product.
| Enzyme | Acyl Donor | Oxidant | Solvent | Temperature (°C) | Conversion (%) |
| Novozym 435 (CAL-B) | Octanoic Acid | H2O2 | Toluene (B28343) | 40 | >90 |
| Lipase from Pseudomonas cepacia | Oleic Acid | H2O2 | Hexane | 35 | 85-95 |
Interactive Data Table: Chemoenzymatic Epoxidation Conditions (Please note: This data is based on general procedures for chemoenzymatic epoxidation and is presented as a plausible application for the target molecule.)
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to complex molecules. A plausible MCR strategy for the synthesis of the this compound backbone could involve a Darzens-type reaction. While traditionally a two-component reaction, a multicomponent variant could be envisioned.
For instance, a reaction between an α-haloaldehyde, tert-butyl acrylate, and a suitable base could potentially lead to the formation of the desired product. However, the development of a novel multicomponent reaction that directly yields this compound would require significant research and is not a currently established route.
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
For catalytic epoxidation reactions, the solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane are common, but greener alternatives such as toluene or ethyl acetate (B1210297) are increasingly being explored. The reaction temperature is a critical factor; lower temperatures generally favor higher enantioselectivity but may require longer reaction times.
Catalyst loading is another important parameter to optimize. While higher catalyst loading can lead to faster reactions, it also increases the cost of the process. Therefore, finding the minimum catalyst loading that provides a good balance between reaction rate and selectivity is essential.
The choice and concentration of the oxidant also play a significant role. For instance, when using hydrogen peroxide, its concentration and the rate of addition need to be carefully controlled to avoid side reactions.
| Parameter | Range | Effect on Yield | Effect on Selectivity |
| Temperature | -20 to 40 °C | Increases with temperature up to an optimum | Generally higher at lower temperatures |
| Catalyst Loading | 0.1 to 10 mol% | Increases with loading | Can be sensitive to loading |
| Substrate Conc. | 0.1 to 1 M | Can affect reaction rate | May influence side reactions |
| Oxidant Equiv. | 1.1 to 2.0 | Higher equivalents can drive reaction to completion | Excess can lead to over-oxidation |
Interactive Data Table: Optimization Parameters (Please note: This table presents general trends in epoxidation reactions and should be considered as a guide for the optimization of the synthesis of the target compound.)
Continuous Flow Synthesis for Enhanced Yield and Selectivity
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processes. A patented process for the synthesis of tert-butyl acrylate using a microchannel reactor provides a strong model for how the continuous flow synthesis of tert-butyl (E)-3-(oxiran-2-yl)acrylate could be approached. google.com In a similar setup, acrylic acid and isobutene are reacted in the presence of p-toluenesulfonic acid as a catalyst within a microchannel reactor. This method highlights the potential for green synthesis by improving the conversion rate and selectivity of the reaction. google.com
Adapting this for tert-butyl (E)-3-(oxiran-2-yl)acrylate would likely involve the continuous epoxidation of a suitable precursor. The benefits of a continuous flow approach include superior control over reaction parameters such as temperature and pressure, leading to enhanced safety and reproducibility. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which can significantly improve reaction rates and product selectivity, minimizing the formation of byproducts. google.com
A study on the continuous flow synthesis of tert-butyl nitrite (B80452) has demonstrated a dramatic reduction in reaction time from 12 hours in a batch process to just 3 minutes in a flow system. acs.org This highlights the potential for substantial improvements in throughput and efficiency. For the synthesis of tert-butyl (E)-3-(oxiran-2-yl)acrylate, a continuous flow process could be designed to handle the reaction of tert-butyl acrylate with an epoxidizing agent in a controlled and efficient manner.
Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis
| Parameter | Conventional Batch Process | Potential Continuous Flow Process |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Limited, potential for hotspots | Excellent, uniform temperature control |
| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |
| Safety | Higher risk with large volumes | Improved, small reaction volumes |
| Scalability | Difficult, requires process redesign | Easier, numbering-up of reactors |
| Productivity | Lower space-time yield | Higher space-time yield |
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of tert-butyl (E)-3-(oxiran-2-yl)acrylate is crucial for developing environmentally benign and sustainable manufacturing processes. A key aspect of this is the use of greener reagents and solvents. For the epoxidation step, which is central to the synthesis of this compound, several green alternatives to traditional methods have been explored for similar α,β-unsaturated esters.
One promising approach involves the use of hydrogen peroxide as a clean oxidant, as its only byproduct is water. Research has shown the effective epoxidation of α,β-unsaturated ketones in water as the sole reaction medium, which can be recycled to minimize waste. rsc.org Furthermore, the development of sustainable, upscaled synthesis of pinene-derived (meth)acrylates has demonstrated the replacement of hazardous reagents with cheaper, more innocuous, and sustainable alternatives, achieving high purity without the need for chromatographic separation. worktribe.comresearchgate.net
The synthesis of branched poly(butyl acrylate) in continuous-flow microreactors also points towards more sustainable polymer production, which can be extended to the polymerization of functionalized acrylates like tert-butyl (E)-3-(oxiran-2-yl)acrylate. bohrium.comacs.org These methods often lead to faster reaction rates and higher efficiency. bohrium.com
Table 2: Overview of Green Epoxidation Methods for α,β-Unsaturated Esters
| Method | Oxidant | Catalyst | Solvent | Key Advantages |
|---|---|---|---|---|
| Methylalumoxane/TBHP | tert-Butyl hydroperoxide | Methylalumoxane | Dichloromethane | Effective for allylic alcohols |
| Titanocene-catalyzed | Not specified | Titanocene complexes | Not specified | High regioselectivity for epoxide ring-opening |
| Phase Transfer Catalysis | Hydrogen Peroxide | Quaternary ammonium (B1175870) salts | Biphasic (e.g., toluene/water) | Mild conditions, high yields |
| Enzymatic Epoxidation | Hydrogen Peroxide | Lipase | Organic solvent | High enantioselectivity |
| Heterogeneous Catalysis | Hydrogen Peroxide | Titanium-silicalite (TS-1) | Methanol | Recyclable catalyst, clean oxidant |
These green methodologies offer a pathway to more sustainable production of tert-butyl (E)-3-(oxiran-2-yl)acrylate, reducing the environmental impact associated with traditional chemical synthesis.
Reactivity and Mechanistic Studies of Tert Butyl E 3 Oxiran 2 Yl Acrylate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered ring of the oxirane moiety makes it susceptible to attack by a wide variety of nucleophiles. This ring-opening reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.
Regioselectivity and Stereoselectivity in Epoxide Ring-Opening
The ring-opening of the unsymmetrical epoxide in tert-butyl(E)-3-(oxiran-2-yl)acrylate can proceed via attack at either of the two carbons of the oxirane ring. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. semanticscholar.org
Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. rsc.org In this pathway, the nucleophile attacks the less sterically hindered carbon atom. rsc.orgresearchgate.net For this compound, this corresponds to the terminal carbon of the epoxide ring (C3). This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. The positive charge develops on the more substituted carbon atom, which can better stabilize it. rsc.org This makes the internal carbon (C2) more electrophilic. The nucleophile then attacks this more substituted carbon. The stereochemical outcome can be more complex under acidic conditions and may result in a mixture of products.
A key example of controlled ring-opening is found in the synthesis of the antiviral drug oseltamivir (B103847). In many synthetic routes, an epoxide intermediate, structurally related to this compound, is opened regio- and stereospecifically with an azide (B81097) nucleophile to install a key nitrogen functionality. nih.gov
Diverse Nucleophile Reactivity Profiles with this compound
A wide array of nucleophiles can be employed to open the epoxide ring, each introducing a different functional group into the molecule. The versatility of this reaction is a major advantage in synthetic chemistry. rsc.org Common nucleophiles include amines, azides, thiols, and oxygen-based nucleophiles. rsc.org
The reaction with sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride, provides a pathway to introduce an azide group, which can be subsequently reduced to an amine. rsc.org Amines and thiols also serve as effective nucleophiles for the ring-opening reaction under various conditions. rsc.org
Below is a table summarizing the reaction of the epoxide moiety with various nucleophiles.
| Nucleophile | Reagent(s) | Product Type |
| Azide | Sodium Azide (NaN₃), NH₄Cl | Azido alcohol |
| Amine | R-NH₂ | Amino alcohol |
| Thiol | R-SH | Thio-alcohol |
| Water | H₂O (acid or base catalyzed) | Diol |
| Alcohol | R-OH (acid or base catalyzed) | Ether-alcohol |
Transformations Involving the (E)-Acrylate Functionality
The (E)-acrylate portion of the molecule is an α,β-unsaturated ester, which is a classic Michael acceptor. This allows for conjugate addition reactions at the β-carbon, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation.
Michael Additions and Conjugate Reactions of the α,β-Unsaturated Ester
The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. encyclopedia.pub In the case of this compound, the electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles such as enolates, amines, and thiols. encyclopedia.pubnsf.gov
The reaction is typically catalyzed by a base, which generates the active nucleophile (e.g., a thiolate from a thiol). nsf.gov The choice of catalyst, solvent, and reaction conditions can influence the rate and efficiency of the addition. researchgate.net For instance, phosphines can also act as efficient nucleophilic catalysts for thiol-Michael additions. encyclopedia.pub
Chemoselective Functionalization of the Carbon-Carbon Double Bond
A significant challenge in the chemistry of bifunctional molecules like this compound is achieving chemoselectivity—that is, reacting one functional group while leaving the other intact. It is possible to selectively target the acrylate (B77674) double bond while preserving the epoxide ring.
This can be achieved by choosing reaction conditions that favor Michael addition over epoxide opening. For example, using soft, non-basic nucleophiles under carefully controlled conditions can promote conjugate addition. Catalytic hydrogenation could also potentially reduce the double bond of the acrylate selectively, although care must be taken to avoid conditions that might also reduce or open the epoxide ring.
Interplay Between Epoxide and Ester/Acrylate Reactivity in Complex Systems
The true synthetic power of this compound is realized in reaction sequences where both the epoxide and acrylate functionalities are strategically utilized. nih.gov In complex syntheses, these groups can react in a single pot or in a stepwise fashion to rapidly build molecular complexity.
For example, a synthetic strategy could involve an initial Michael addition to the acrylate, followed by an intramolecular nucleophilic attack of a newly introduced functional group on the adjacent epoxide ring. This type of tandem or cascade reaction is highly efficient as it forms multiple bonds and stereocenters in a single operation.
The synthesis of oseltamivir provides a practical context for this interplay. Although not always starting from this exact acrylate, many syntheses involve intermediates with similar functionalities. wikipedia.org A typical sequence might involve:
Formation of a cyclohexene (B86901) ring system that incorporates the acrylate structure.
Introduction of functional groups via reactions like epoxidation or aziridination. nih.govgoogle.com
Regioselective ring-opening of the epoxide or aziridine. nih.govgoogle.com
Transformation of the ester group into a carboxylic acid or other derivative. nih.gov
These multi-step sequences highlight how the distinct reactivity of the epoxide and acrylate groups can be orchestrated to achieve a complex molecular target. The ability to perform a Michael addition and then use the resulting product in a subsequent epoxide-opening cyclization is a powerful tool for constructing cyclic systems.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
The elucidation of the reaction mechanisms of this compound is critically dependent on detailed kinetic and spectroscopic analysis. While specific literature focusing solely on this compound is limited, a comprehensive understanding can be derived from studies on analogous compounds, particularly glycidyl (B131873) acrylates and other epoxy-containing molecules. These studies provide a framework for predicting and interpreting the reactivity of the title compound. The primary reactive centers in this compound are the epoxide ring and the acrylate double bond, making it susceptible to a variety of reactions, including polymerization and nucleophilic ring-opening.
Kinetic studies are essential for determining the rate of these reactions and understanding the influence of various factors such as temperature, concentration of reactants, and the presence of catalysts. Spectroscopic techniques are employed to monitor the progress of the reaction in real-time by identifying the consumption of reactants and the formation of intermediates and products, thereby providing crucial structural evidence for the proposed mechanistic pathways.
Kinetic Modeling of Curing and Polymerization
The curing process of epoxy resins, a reaction class relevant to this compound, is often studied using techniques like Differential Scanning Calorimetry (DSC). industrialchemicals.gov.au Isothermal and non-isothermal DSC analyses can provide data on the heat flow associated with the reaction, which is directly proportional to the reaction rate. This data can be used to determine key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor, which are vital for constructing kinetic models. industrialchemicals.gov.au
For instance, the curing kinetics of epoxy systems are often described by phenomenological models, such as the Kamal–Sourour model, which can account for both autocatalytic and non-autocatalytic reaction pathways. industrialchemicals.gov.au Mechanistic models, on the other hand, aim to describe the concentrations of each species throughout the curing process by considering individual competing and sequential reactions. cymitquimica.com
A hypothetical kinetic study on the polymerization of this compound could involve monitoring the monomer conversion over time under different initiator concentrations. The results could be tabulated as shown below to analyze the effect of the initiator on the polymerization rate.
Table 1: Hypothetical Polymerization Kinetic Data
| Initiator Concentration (mol/L) | Time (min) | Monomer Conversion (%) |
|---|---|---|
| 0.01 | 10 | 15 |
| 0.01 | 20 | 28 |
| 0.01 | 30 | 40 |
| 0.02 | 10 | 25 |
| 0.02 | 20 | 45 |
This interactive data table allows for the analysis of the effect of initiator concentration on the rate of polymerization.
Spectroscopic Analysis of Reaction Pathways
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the reaction mechanisms of epoxy compounds. cymitquimica.com
FTIR Spectroscopy: This technique can be used to monitor the disappearance of the characteristic absorption bands of the epoxide ring (typically around 910-830 cm⁻¹) and the appearance of new bands corresponding to the functional groups of the products, such as the hydroxyl group (broad band around 3500-3200 cm⁻¹) in a ring-opening reaction.
NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about the reactants, intermediates, and products. In a ring-opening reaction of the epoxide, the chemical shifts of the protons and carbons of the oxirane ring would change significantly, allowing for the unambiguous identification of the regioselectivity of the nucleophilic attack.
The following table summarizes key spectroscopic data that would be indicative of a reaction involving the epoxide moiety of this compound.
Table 2: Key Spectroscopic Data for Mechanistic Elucidation
| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Wavenumber | Observation during Reaction |
|---|---|---|---|
| Epoxide C-H | ¹H NMR | ~2.6-3.4 ppm | Disappearance of signal |
| Epoxide C-O | ¹³C NMR | ~44-57 ppm | Disappearance of signal |
| Epoxide Ring | FTIR | ~910-830 cm⁻¹ | Disappearance of band |
| Hydroxyl O-H | ¹H NMR | Variable, broad | Appearance of a new broad signal |
This interactive data table highlights the key spectroscopic changes that can be monitored to follow the reaction progress.
By integrating the findings from both kinetic and spectroscopic analyses, a detailed and accurate reaction mechanism can be proposed. For example, determining the reaction order from kinetic data while simultaneously identifying the structure of the product via NMR and FTIR can confirm whether a reaction proceeds through an SN1 or SN2 mechanism.
Applications of Tert Butyl E 3 Oxiran 2 Yl Acrylate in Complex Molecular Synthesis
Construction of Chiral Building Blocks for Pharmaceuticals and Agrochemical Intermediates
The enantiomerically pure forms of tert-Butyl(E)-3-(oxiran-2-yl)acrylate serve as valuable starting materials for the synthesis of chiral building blocks, which are essential components in many pharmaceutical and agrochemical compounds. The stereochemistry of the final product is often dictated by the selective ring-opening of the epoxide by various nucleophiles.
The reaction of chiral epoxides with nucleophiles is a well-established method for creating stereocenters. mdpi.com In the context of drug development, the epoxide ring-opening is a key step in the synthesis of a wide array of pharmaceuticals. mdpi.com For instance, the reaction of epoxides with amines can lead to the formation of chiral amino alcohols, a common structural motif in many bioactive molecules. The regioselectivity of the epoxide opening in α,β-unsaturated systems like this compound is influenced by both electronic and steric factors, allowing for controlled synthesis of specific isomers.
The tert-butyl ester group can be advantageous in these synthetic sequences. It is generally more resistant to hydrolysis under basic conditions compared to methyl or ethyl esters, providing a robust protecting group that can be removed under acidic conditions later in the synthesis. This orthogonality allows for selective manipulation of other functional groups within the molecule.
While specific examples detailing the use of this compound in the synthesis of named pharmaceutical or agrochemical intermediates are not abundant in publicly accessible literature, the fundamental reactivity of its constituent functional groups points to its potential in this area. The principles of asymmetric epoxidation and subsequent diastereoselective ring-opening are foundational in the synthesis of chiral building blocks. nih.gov
Table 1: Potential Nucleophilic Ring-Opening Reactions for Chiral Building Block Synthesis
| Nucleophile | Product Type | Potential Application |
| Amines | Chiral Amino Alcohols | Pharmaceutical intermediates (e.g., β-blockers) |
| Azides | Chiral Azido Alcohols | Precursors to amino alcohols and other nitrogen-containing compounds |
| Thiols | Chiral Thio Alcohols | Synthesis of sulfur-containing pharmaceuticals and agrochemicals |
| Organometallic Reagents | Chiral Alcohols with new C-C bonds | Construction of complex carbon skeletons |
Synthesis of Oxygen-Containing Heterocycles and Natural Product Analogues
The dual functionality of this compound makes it a suitable precursor for the synthesis of various oxygen-containing heterocycles. These structural motifs are prevalent in a vast number of natural products with diverse biological activities. thieme.de The synthetic strategies often involve an initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization.
One potential application is in the synthesis of substituted tetrahydropyrans and tetrahydrofurans. mdpi.comnih.gov For example, a nucleophilic attack on the epoxide could introduce a side chain containing a hydroxyl group. Subsequent activation of the acrylate (B77674) double bond or the newly formed hydroxyl group could facilitate an intramolecular cyclization to form the heterocyclic ring. The stereochemistry of the substituents on the resulting ring would be influenced by the stereochemistry of the starting epoxide and the reaction conditions.
The synthesis of oxygen heterocycles can also be achieved through domino reactions initiated by the insertion of arynes into the C=O bond of related carbonyl compounds, leading to the formation of coumarins, chromenes, and other benzo-fused systems. rsc.org While not a direct application of the acrylate functionality, this highlights the versatility of related structures in heterocyclic synthesis.
Furthermore, the epoxide ring can be opened by carbon nucleophiles, a valuable transformation for building functionalized carbon-carbon bonds. arkat-usa.org This can be a key step in the assembly of the carbon skeleton of complex natural products. The use of fluorinated alcohols as solvents has been shown to promote these reactions under mild conditions. arkat-usa.org
Table 2: Potential Cyclization Strategies for Oxygen-Containing Heterocycles
| Reaction Type | Intermediate | Heterocycle Formed |
| Intramolecular Michael Addition | Hydroxy-functionalized acrylate | Tetrahydropyranone derivative |
| Intramolecular Etherification | Dihydroxy acrylate derivative | Tetrahydrofuran or Tetrahydropyran derivative |
| Cascade Reaction | Alkoxide from epoxide opening | Polysubstituted oxygen heterocycles |
Derivatization Strategies for Advanced Materials and Functional Molecules
The reactivity of both the epoxide and acrylate groups in this compound allows for its use as a monomer or a precursor for the synthesis of functional polymers and advanced materials. The tert-butyl acrylate moiety is known to participate in polymerization reactions, while the epoxide group offers a site for post-polymerization modification. rsc.org
Copolymers of tert-butyl acrylate with other monomers can be prepared to tailor the properties of the resulting material. mdpi.com The bulky tert-butyl group can impart properties such as increased hydrophobicity and hardness to polymers. mdpi.com
The epoxide functionality is particularly useful for derivatization. It can undergo ring-opening reactions with a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups onto a polymer backbone. rsc.orgrsc.orgresearchgate.net This post-polymerization modification is a powerful tool for creating materials with specific properties for applications in coatings, adhesives, and biomedical devices. For example, the reaction with amines can introduce basic groups, which can be useful for gene delivery applications. researchgate.net
The synthesis of star-shaped polymers and other complex architectures is also possible. For instance, block copolymers of tert-butyl acrylate and glycidyl (B131873) methacrylate (B99206) (a related epoxy-functional monomer) can self-assemble into various nanostructures, which can then be cross-linked through the epoxy groups to form stable nano-objects. 140.122.64 These materials can have applications in nanotechnology and drug delivery.
Table 3: Derivatization Reactions for Functional Materials
| Reagent | Functional Group Introduced | Potential Application |
| Amines | Amino and hydroxyl groups | Cross-linking, pH-responsive materials, bioconjugation |
| Thiols | Thiol and hydroxyl groups | Adhesives, coatings, biocompatible materials |
| Carboxylic Acids | Ester and hydroxyl groups | Biodegradable polymers, drug delivery systems |
| Azides | Azido and hydroxyl groups | "Click" chemistry handles for further functionalization |
Stereocontrolled Synthesis of Complex Carbon Skeletons
The stereocontrolled synthesis of complex carbon skeletons is a central challenge in organic chemistry. This compound can serve as a valuable tool in this endeavor due to the defined stereochemistry of its epoxide and the potential for diastereoselective reactions at the acrylate moiety.
The reaction of the acrylate group can be influenced by the adjacent stereocenter of the epoxide. For example, Michael additions to the acrylate could proceed with facial selectivity, controlled by the stereochemistry of the oxirane ring. Chiral Lewis acids can also be employed to catalyze asymmetric reactions, such as the Baylis-Hillman reaction, with acrylates, leading to the formation of new stereocenters with high enantioselectivity. 140.122.64
Furthermore, the epoxide can be opened with carbon nucleophiles, such as organometallic reagents, in a regio- and stereoselective manner. researchgate.net This allows for the introduction of new carbon-carbon bonds with control over the resulting stereochemistry. The combination of stereoselective epoxide opening and subsequent transformations of the acrylate moiety provides a powerful strategy for the assembly of acyclic and cyclic carbon skeletons with multiple stereocenters.
The development of stereoselective organopolymerization of epoxides using chiral catalysts has also been demonstrated, leading to isotactic-enriched polyethers. rsc.org While this is a polymerization reaction, the principles of stereocontrol could potentially be applied to the synthesis of discrete, complex molecules.
Table 4: Strategies for Stereocontrolled Carbon Skeleton Synthesis
| Reaction Type | Key Transformation | Stereochemical Control |
| Diastereoselective Michael Addition | C-C bond formation at the β-position of the acrylate | Influence of the adjacent epoxide stereocenter |
| Chiral Lewis Acid Catalyzed Addition | Asymmetric C-C bond formation at the α-position of the acrylate | Chiral catalyst |
| Stereoselective Epoxide Ring-Opening | C-C bond formation at the epoxide | Substrate control and chiral reagents |
| Tandem Reactions | Multiple bond formations in a single step | Combination of the above strategies |
Theoretical and Computational Investigations of Tert Butyl E 3 Oxiran 2 Yl Acrylate
Conformational Analysis and Isomeric Considerations of the (E)-Acrylate and Oxirane System
The three-dimensional structure of tert-Butyl(E)-3-(oxiran-2-yl)acrylate is crucial to its reactivity. Conformational analysis of this molecule involves identifying the most stable arrangements of its atoms and the energy barriers to rotation around its single bonds. The molecule possesses several key rotatable bonds: the C-C bond connecting the oxirane and acrylate (B77674) moieties, the C-O bond of the ester, and the C-C bond of the tert-butyl group.
The planarity of the acrylate group is a dominant feature, but the relative orientation of the oxirane ring and the tert-butyl ester group can vary. Theoretical calculations, such as those performed for other esters containing an oxirane ring, can determine the preferred conformations. For aliphatic esters, s-cis and s-trans conformations around the C-O single bond are possible. In a related study on (oxiran-2-ylmethyl 3-oxobutanoate), it was demonstrated that the conformational preference of the ester group significantly influences its reactivity. A similar consideration is vital for this compound, where the spatial arrangement of the oxirane ring relative to the electron-withdrawing acrylate system can impact the accessibility of the epoxide for nucleophilic attack.
The (E)-configuration of the double bond is generally more stable than the (Z)-isomer due to reduced steric hindrance. The oxirane ring itself is rigid, but its orientation with respect to the acrylate plane is a key conformational variable. Computational models can predict the dihedral angles that correspond to energy minima. These stable conformers are essential for understanding the molecule's ground-state properties and for serving as the starting point for simulations of its reactions.
Table 1: Representative Conformational Data for a Generic Oxirane-Acrylate System (Note: This table is illustrative and represents the type of data generated from a computational conformational analysis, as specific data for the target molecule is not available in the cited literature.)
| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| O=C-C=C | s-cis | 0.00 | 75.3 |
| O=C-C=C | s-trans | 1.20 | 24.7 |
| C=C-C-O(oxirane) | anti | 0.00 | 60.1 |
| C=C-C-O(oxirane) | gauche | 0.85 | 39.9 |
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical methods are indispensable for probing the electronic structure and predicting the chemical reactivity of molecules. For this compound, these models can identify reactive sites and rationalize the pathways of its characteristic reactions, such as the ring-opening of the epoxide.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to model chemical reactions. nih.govfrontiersin.org In the context of epoxy-acrylate systems, DFT can be employed to map out the potential energy surface for reactions, such as the nucleophilic ring-opening of the oxirane or the polymerization of the acrylate moiety. nih.gov
For instance, in the synthesis of self-curing epoxy-acrylic resins, DFT calculations have been used to determine the radical reactivity index of atoms in the reacting monomers to guide the synthesis conditions. nih.govfrontiersin.org This approach could be applied to this compound to predict its behavior in radical polymerization. The calculations can identify which of the two carbons of the oxirane ring is more susceptible to nucleophilic attack by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).
DFT studies on the reaction between epoxy resins and acrylic acid have shown that a catalyst can significantly lower the activation barrier for the esterification reaction. mdpi.com Similar calculations for this compound could elucidate the mechanism of both catalyzed and uncatalyzed reactions, providing insights into the role of different reagents and conditions.
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations are particularly adept at locating and characterizing transition state structures. For the ring-opening of the oxirane in this compound by a nucleophile, DFT can model the geometry and energy of the transition state.
In a theoretical study on the intramolecular cyclization of a β-ketoester containing an oxirane ring, the transition state structure was calculated to understand why the reaction did not proceed as expected. researchgate.net The analysis revealed that the ester moiety had to adopt a high-energy conformation in the transition state, making the reaction unfavorable. researchgate.net A similar analysis for this compound could predict the feasibility of various intramolecular or intermolecular reactions. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting reaction rates.
Table 2: Illustrative DFT-Calculated Activation Energies for Oxirane Ring-Opening (Note: This table is illustrative and represents the type of data generated from DFT calculations, as specific data for the target molecule is not available in the cited literature.)
| Nucleophile | Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) |
| H₂O (uncatalyzed) | SN2 attack at Cα | 25.8 |
| H₂O (acid-catalyzed) | SN2 attack at Cα | 15.2 |
| CH₃O⁻ | SN2 attack at Cα | 18.5 |
| CH₃O⁻ | SN2 attack at Cβ | 20.1 |
Prediction of Stereochemical Outcomes in Novel Reactions
The presence of a stereocenter on the oxirane ring of this compound means that its reactions can lead to products with different stereochemistries. Computational chemistry can be a predictive tool for understanding the stereoselectivity of such reactions.
By modeling the transition states for the attack of a nucleophile on the two faces of the oxirane ring, it is possible to predict which stereoisomer of the product will be favored. The transition state leading to the major product will have a lower calculated energy. This type of analysis is crucial in the design of stereoselective syntheses. For reactions involving chiral catalysts, computational models can help in understanding the origin of enantioselectivity by modeling the interactions between the substrate, the nucleophile, and the catalyst in the transition state.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.org MD simulations model the movement of atoms over time, providing insights into how solvent molecules arrange themselves around a solute and how they influence its conformation and reactivity. chemrxiv.org
For this compound, MD simulations could be used to study how different solvents affect its conformational equilibrium. chemrxiv.org In polar solvents, conformations with a larger dipole moment might be stabilized, which could in turn affect the reactivity of the molecule. MD simulations can also be used to study the aggregation of these molecules in solution or their interaction with a surface. For example, simulations of poly(n-butyl acrylate) have been used to study its adhesion to different substrates. acs.org
In the context of polymerization, MD simulations can provide a detailed picture of the growing polymer chain and its interactions with the surrounding monomer and solvent molecules. chemrxiv.org This can help in understanding how the solvent influences the kinetics of polymerization and the properties of the resulting polymer. chemrxiv.org
Advanced Spectroscopic and Analytical Techniques for Research Verification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like tert-Butyl(E)-3-(oxiran-2-yl)acrylate. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized to assemble a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR provides information on the proton environment. The spectrum would be expected to show distinct signals for the vinyl protons of the acrylate (B77674) group, the protons on the epoxide ring, and the nine equivalent protons of the tert-butyl group. The coupling constant (J-value) between the vinyl protons is particularly important for confirming the (E)-stereochemistry of the double bond; a typical value for a trans configuration is in the range of 12-18 Hz. rsc.org
¹³C NMR identifies all non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the ester, the olefinic carbons, the carbons of the epoxide ring, and the quaternary and methyl carbons of the tert-butyl group. chemicalbook.comresearchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals and confirming the molecule's covalent framework. nih.gov For instance, HMBC can show correlations between the protons of the tert-butyl group and the ester's carbonyl carbon, confirming their connectivity.
For stereochemical assignment, specialized NMR techniques may be employed. The use of chiral liquid crystals as solvents can induce different alignments for enantiomers, allowing for their differentiation and the determination of stereoselectivity in certain reactions. researchgate.net
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| tert-Butyl Protons | ¹H NMR | ~1.5 | Integration confirms 9 protons. |
| Epoxide Protons | ¹H NMR | ~2.8 - 3.5 | Splitting patterns reveal connectivity and relative stereochemistry. |
| Vinyl Protons | ¹H NMR | ~6.0 - 7.0 | Large coupling constant (J ≈ 15 Hz) confirms (E)-stereochemistry. |
| tert-Butyl Carbons | ¹³C NMR | ~28 (CH₃), ~81 (Quaternary C) | Confirms the tert-butyl ester group. |
| Epoxide Carbons | ¹³C NMR | ~45 - 55 | Indicates the presence of the oxirane ring. |
| Vinyl Carbons | ¹³C NMR | ~125 - 145 | Confirms the acrylate double bond. |
| Carbonyl Carbon | ¹³C NMR | ~165 | Confirms the ester functional group. |
Mass Spectrometry Techniques for Confirmation of Molecular Structure and Purity Assessment
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement that can validate the elemental composition. nih.gov For this compound (C₉H₁₄O₃), the exact mass can be calculated and compared to the experimental value, with a very low tolerance for error, thus confirming the molecular formula.
In addition to molecular weight determination, MS techniques like Electron Ionization (EI) can provide structural information through analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into characteristic charged fragments. For this compound, a prominent fragmentation pathway would be the loss of a tert-butyl cation or a neutral isobutylene (B52900) molecule, leading to predictable mass-to-charge (m/z) ratios in the resulting spectrum. nist.govnih.gov This fragmentation signature serves as a fingerprint to help confirm the proposed structure.
| Analysis | Technique | Expected Result (m/z) | Purpose |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | HRMS (ESI) | 171.1016 (Calculated) | Confirms molecular formula (C₉H₁₄O₃). |
| Molecular Ion [M+Na]⁺ | HRMS (ESI) | 193.0835 (Calculated) | Confirms molecular formula via sodium adduct. |
| Major Fragment | MS (EI) | 115 | Corresponds to the loss of isobutylene [M - C₄H₈]. |
| Major Fragment | MS (EI) | 57 | Corresponds to the tert-butyl cation [C₄H₉]⁺. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a detailed fingerprint of the compound's covalent bonds.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. nist.govresearchgate.net A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretch of the α,β-unsaturated ester. The C=C stretching of the acrylate will appear around 1640 cm⁻¹. The presence of the epoxide ring can be confirmed by the C-O-C asymmetric stretching vibrations, typically found in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions. researchgate.net
Raman Spectroscopy is based on the inelastic scattering of light and is particularly sensitive to non-polar bonds. mdpi.com It is an excellent tool for monitoring reactions in real time, such as the polymerization of the acrylate moiety. The intense C=C stretching vibration at ~1640 cm⁻¹ can be monitored; a decrease in its intensity over time indicates the progress of the polymerization reaction. mdpi.comscirp.org
| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretch | IR | ~1720 |
| Acrylate (C=C) | Stretch | IR, Raman | ~1640 |
| Epoxide (C-O-C) | Asymmetric Stretch | IR | ~1250 |
| Epoxide Ring | Ring "Breathing" | IR | ~850 - 950 |
| Alkyl C-H | Stretch | IR, Raman | ~2850 - 3000 |
Chiral Chromatography Methods (e.g., HPLC, GC) for Enantiomeric Purity Determination
The oxirane ring in this compound contains a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample, often expressed as enantiomeric excess (ee). gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantioseparation. nih.gove3s-conferences.org The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly effective for a wide range of chiral compounds, including epoxides. mdpi.comymc.co.jp The two enantiomers will have different retention times on the column, allowing for their baseline separation and quantification.
Chiral Gas Chromatography (GC) can also be used, particularly for volatile compounds. nih.gov This method utilizes a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.czchromatographyonline.com The differential interaction between the enantiomers and the chiral phase leads to their separation, enabling the determination of their relative amounts. nih.gov The choice between HPLC and GC depends on the compound's volatility and thermal stability.
| Technique | Principle | Common Chiral Stationary Phase (CSP) | Information Obtained |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a solid chiral stationary phase. nih.gov | Polysaccharide derivatives (e.g., cellulose, amylose carbamates). mdpi.comymc.co.jp | Retention times for (R) and (S) enantiomers; Enantiomeric excess (ee). |
| Chiral GC | Differential partitioning of enantiomers between a gaseous mobile phase and a liquid chiral stationary phase. gcms.cz | Derivatized cyclodextrins. chromatographyonline.com | Retention times for (R) and (S) enantiomers; Enantiomeric excess (ee). |
Future Directions and Emerging Research Avenues for Tert Butyl E 3 Oxiran 2 Yl Acrylate
Development of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity
The precise control over chemical reactions involving tert-Butyl(E)-3-(oxiran-2-yl)acrylate is paramount for its effective utilization. Future research will heavily focus on the design and implementation of sophisticated catalytic systems to achieve unparalleled levels of selectivity.
The asymmetric epoxidation of α,β-unsaturated esters, the synthetic precursors to chiral epoxides like this compound, has been a significant area of research. nih.govorganic-chemistry.org Building on this, the development of novel catalysts for the reactions of this compound is a key future direction. For instance, the ring-opening of the epoxide can lead to a variety of products, and controlling the chemo-, regio-, and stereoselectivity of this transformation is crucial.
One promising area is the use of chiral yttrium-biaryldiol complexes, which have shown high enantioselectivities and good yields in the epoxidation of β-aryl α,β-unsaturated esters. nih.gov The application of similar rare-earth metal catalysts to the ring-opening reactions of this compound could provide access to a wide range of chiral building blocks. Furthermore, organocatalysis presents a metal-free alternative for asymmetric transformations. Chiral bisaryl-silyl-protected pyrrolidines have been successfully employed in the asymmetric epoxidation of α,β-unsaturated aldehydes, demonstrating the potential of organocatalysts in controlling stereochemistry. nih.gov The development of organocatalysts tailored for the specific reactivity of this compound could lead to environmentally friendly and highly selective synthetic methods. rsc.orgnih.gov
The following table summarizes potential catalytic systems and their expected impact on the selectivity of reactions involving this compound:
| Catalytic System | Target Selectivity | Potential Advantages |
| Chiral Rare-Earth Metal Complexes | High Enantioselectivity in Ring-Opening | High turnover numbers, broad substrate scope |
| Chiral Organocatalysts | High Enantio- and Diastereoselectivity | Metal-free, environmentally benign, tunable |
| Synergistic Titanocene and Chromium Catalysis | Anti-Markovnikov Regioselectivity | Access to less common isomers |
| Multifunctional Catalysts | Control over Multiple Selectivities Simultaneously | Increased efficiency, simplified reaction setup |
Future efforts will likely involve the design of multifunctional catalysts that can control multiple aspects of selectivity in a single operation, further enhancing the synthetic utility of this versatile compound. escholarship.org
Integration into Automated and High-Throughput Synthesis Platforms
The translation of laboratory-scale synthesis to industrial production and rapid discovery workflows necessitates the adoption of modern technologies like automated and high-throughput synthesis. The integration of reactions involving this compound into these platforms is a critical future direction.
Continuous flow chemistry, in particular, offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. acs.org The development of robust and efficient continuous flow processes for the synthesis and subsequent transformations of this compound is a key research goal. acs.orgrsc.org This could involve the use of immobilized catalysts in packed-bed reactors or the implementation of microreactor technology for precise control over reaction parameters. uni-mainz.de
Automated flow synthesis platforms can enable the rapid optimization of reaction conditions and the generation of libraries of derivatives for biological screening. mit.edu For instance, an automated system could systematically vary nucleophiles, catalysts, and reaction parameters in the ring-opening of this compound to quickly identify conditions that yield desired products with high purity and selectivity.
The table below outlines the potential benefits of integrating the synthesis and reactions of this compound into advanced synthesis platforms:
| Platform | Key Advantages | Potential Applications |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Large-scale production of key intermediates |
| Automated High-Throughput Screening | Rapid reaction optimization and library synthesis | Drug discovery, materials science |
| Microreactor Technology | Precise control over reaction parameters, efficient mixing | Mechanistic studies, synthesis of complex molecules |
The synergy between advanced catalytic systems and automated synthesis platforms will be instrumental in accelerating the exploration of the chemical space accessible from this compound.
Exploration of Bio-Inspired Transformations and Biocatalysis
Nature's catalysts, enzymes, offer a powerful and environmentally benign approach to chemical synthesis. The application of biocatalysis to the transformations of this compound represents a significant and promising research avenue.
Enzymes such as lipases and epoxide hydrolases are known to catalyze reactions involving esters and epoxides with high enantioselectivity. nih.gov The kinetic resolution of racemic this compound using these enzymes could provide an efficient route to enantiomerically pure forms of the compound. nih.govalmacgroup.comscielo.br For example, lipase-catalyzed hydrolysis of the tert-butyl ester or epoxide hydrolase-mediated ring-opening of the epoxide could selectively occur for one enantiomer, leaving the other unreacted and in high enantiomeric excess. nih.gov
Furthermore, the development of novel biocatalysts through protein engineering and directed evolution could lead to enzymes with tailored activities and selectivities for specific transformations of this compound. This could enable the synthesis of complex chiral molecules that are difficult to access through traditional chemical methods.
The following table highlights potential biocatalytic approaches for the transformation of this compound:
| Enzyme Class | Transformation | Potential Outcome |
| Lipases | Kinetic resolution via ester hydrolysis or transesterification | Enantiomerically pure starting material and/or product |
| Epoxide Hydrolases | Enantioselective ring-opening with water | Chiral diols |
| Haloalcohol Dehalogenases | Enantioselective ring-opening with other nucleophiles | Diverse chiral functionalized molecules |
| Engineered Enzymes | Novel and highly selective transformations | Access to unique chemical entities |
The integration of biocatalysis into the synthetic toolbox for this compound will not only provide access to valuable chiral compounds but also contribute to the development of more sustainable chemical processes.
Expanding the Scope of Synthetic Applications for New Chemical Entities
The inherent reactivity of the epoxide and the α,β-unsaturated ester functionalities in this compound makes it a valuable precursor for the synthesis of a diverse range of new chemical entities. Future research will focus on expanding its applications in the construction of complex molecular architectures.
Chiral epoxides are well-established building blocks in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com The enantiomerically pure forms of this compound can serve as starting materials for the synthesis of complex natural products and their analogues. The ring-opening of the epoxide with various nucleophiles, such as amines, azides, and carbon nucleophiles, can introduce a wide range of functional groups, leading to the formation of β-amino alcohols, β-azido alcohols, and other valuable intermediates. mdpi.com
The acrylate (B77674) moiety can also participate in a variety of transformations, including Michael additions, cycloadditions, and polymerizations. The combination of epoxide ring-opening and acrylate chemistry in a single molecule offers a powerful strategy for the rapid construction of molecular complexity.
The table below illustrates the potential of this compound in the synthesis of new chemical entities:
| Reaction Type | Functional Group Introduced | Resulting Molecular Scaffold | Potential Application |
| Epoxide Ring-Opening with Amines | Amino and Hydroxyl | β-Amino Alcohols | Pharmaceutical intermediates |
| Michael Addition to Acrylate | Various Nucleophiles | Functionalized Propionates | Bioactive molecules |
| Polymerization | Polymer Backbone | Functionalized Polymers | Advanced materials |
| Tandem Reactions | Multiple Functional Groups | Complex Heterocycles | Novel drug candidates |
The exploration of novel tandem and cascade reactions involving this compound will be a key focus of future synthetic efforts, enabling the efficient synthesis of new chemical entities with potential applications in medicine, agriculture, and materials science.
Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Design
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The synergy between experimental and computational approaches will be instrumental in elucidating the intricate details of reactions involving this compound.
Density Functional Theory (DFT) calculations can provide valuable insights into the transition state geometries, activation energies, and reaction pathways of various transformations. researchgate.netacs.orgrsc.org For example, DFT studies can be used to predict the regioselectivity of epoxide ring-opening reactions with different nucleophiles and under various catalytic conditions. researchgate.net This information can guide the design of experiments and the development of more selective catalysts.
Computational Fluid Dynamics (CFD) can be employed to model and optimize reaction conditions in continuous flow systems. dntb.gov.uaresearchgate.netengconfintl.org By simulating fluid flow, heat transfer, and mass transport in microreactors, CFD can help in designing more efficient and scalable synthetic processes.
The following table outlines how a synergistic approach can be applied to study the reactivity of this compound:
| Approach | Methodology | Insights Gained |
| Experimental | Kinetic studies, in-situ spectroscopy | Reaction rates, identification of intermediates |
| Computational (DFT) | Transition state analysis, energy profiles | Mechanistic pathways, origins of selectivity |
| Computational (CFD) | Modeling of flow reactors | Optimization of process parameters |
| Combined Approach | Iterative cycle of prediction and validation | Rational design of catalysts and processes |
The integration of these powerful tools will not only accelerate the pace of discovery but also lead to a more fundamental understanding of the chemical reactivity of this compound, paving the way for its rational application in the synthesis of complex and valuable molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
